molecular formula C11H12F4O3 B12076537 2-[2-(4-Fluoro-2-trifluoromethyl-phenoxy)-ethoxy]-ethanol

2-[2-(4-Fluoro-2-trifluoromethyl-phenoxy)-ethoxy]-ethanol

Katalognummer: B12076537
Molekulargewicht: 268.20 g/mol
InChI-Schlüssel: QESXJPNDVOCXBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(4-Fluoro-2-trifluoromethyl-phenoxy)-ethoxy]-ethanol is an organic compound characterized by the presence of fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications. The compound’s structure includes a phenoxy group linked to an ethoxy-ethanol chain, which contributes to its unique reactivity and versatility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Fluoro-2-trifluoromethyl-phenoxy)-ethoxy]-ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoro-2-trifluoromethyl-phenol and ethylene oxide.

    Reaction: The phenol undergoes an etherification reaction with ethylene oxide in the presence of a base such as potassium carbonate. This reaction forms 2-(4-fluoro-2-trifluoromethyl-phenoxy)-ethanol.

    Further Reaction: The intermediate product is then reacted with another equivalent of ethylene oxide under basic conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(4-Fluoro-2-trifluoromethyl-phenoxy)-ethoxy]-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-[2-(4-Fluoro-2-trifluoromethyl-phenoxy)-ethoxy]-acetaldehyde or 2-[2-(4-Fluoro-2-trifluoromethyl-phenoxy)-ethoxy]-acetic acid.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

2-[2-(4-Fluoro-2-trifluoromethyl-phenoxy)-ethoxy]-ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development due to its unique pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 2-[2-(4-Fluoro-2-trifluoromethyl-phenoxy)-ethoxy]-ethanol exerts its effects involves interactions with various molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to specific enzymes and receptors, modulating their activity. The compound can influence metabolic pathways by altering enzyme kinetics and substrate availability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[2-(4-Fluoro-phenoxy)-ethoxy]-ethanol
  • 2-[2-(4-Trifluoromethyl-phenoxy)-ethoxy]-ethanol
  • 2-[2-(4-Chloro-2-trifluoromethyl-phenoxy)-ethoxy]-ethanol

Uniqueness

Compared to similar compounds, 2-[2-(4-Fluoro-2-trifluoromethyl-phenoxy)-ethoxy]-ethanol exhibits enhanced stability and reactivity due to the combined effects of the fluorine and trifluoromethyl groups. These functional groups contribute to its unique chemical properties, making it more effective in specific applications such as drug development and industrial processes.

Eigenschaften

Molekularformel

C11H12F4O3

Molekulargewicht

268.20 g/mol

IUPAC-Name

2-[2-[4-fluoro-2-(trifluoromethyl)phenoxy]ethoxy]ethanol

InChI

InChI=1S/C11H12F4O3/c12-8-1-2-10(9(7-8)11(13,14)15)18-6-5-17-4-3-16/h1-2,7,16H,3-6H2

InChI-Schlüssel

QESXJPNDVOCXBJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)C(F)(F)F)OCCOCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.